2,5-diethyl-N-mesitylbenzenesulfonamide
Description
2,5-Diethyl-N-mesitylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with two ethyl groups at the 2- and 5-positions and a mesityl (2,4,6-trimethylphenyl) group at the N-position. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H25NO2S |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3 |
InChI Key |
PGNPFTXFFQKDSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Crystallographic Parameters of Selected Sulfonamides
Key Observations:
- Steric Effects : The mesityl group in 2,5-diethyl-N-mesitylbenzenesulfonamide introduces significant steric bulk compared to smaller N-substituents like methyl (–2) or isopropyl (). This bulk likely reduces molecular flexibility and may influence crystal packing efficiency.
- Crystal Symmetry: N-(2,5-Dimethylphenyl)benzenesulfonamide crystallizes in the monoclinic P2₁/n system with distinct bond angles (e.g., C10–C11–C12 = 116.8°) . Similar distortions might occur in the target compound due to ethyl/mesityl substituents.
Electronic and Substituent Effects
Table 2: Substituent Influence on Electronic Properties
Key Observations:
- Electron-Donating vs.
- Hydrogen Bonding : Compounds like N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide () exhibit hydrogen bonding via -OH, which is absent in the target compound. This difference may affect solubility and crystal lattice stability.
Table 3: Molecular Weight and Functional Group Impact
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (~335 g/mol) compared to simpler analogs (e.g., 261 g/mol in ) may influence bioavailability and diffusion rates in biological systems.
- Synthetic Pathways : Similar compounds (e.g., ) are synthesized via sulfonation of substituted anilines, suggesting analogous routes for the target compound .
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